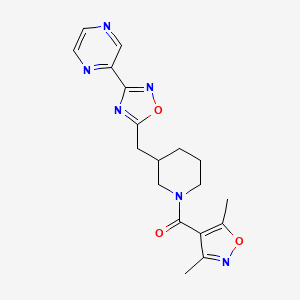

(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a synthetic small molecule disclosed in a European patent (EP 1 808 168 B1) alongside several structurally related derivatives . Its design incorporates multiple heterocyclic motifs, including a 3,5-dimethylisoxazole, a 1,2,4-oxadiazole substituted with pyrazine, and a piperidine scaffold.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKZKGAJZJNRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Pyrazine Ring Formation: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with α-diketones.

Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

These rings are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole derivative.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise as an inhibitor of phosphodiesterases (PDEs), which are crucial enzymes in various signaling pathways. By inhibiting these enzymes, the compound can potentially increase levels of cyclic guanosine monophosphate (cGMP) in cells, influencing physiological processes such as:

- Vasodilation : Enhancing blood flow and reducing blood pressure.

- Neurotransmission : Modulating synaptic transmission which could have implications in neurological disorders.

Antitumor Activity

Recent studies indicate that derivatives of similar compounds exhibit antitumor activity by inhibiting tubulin polymerization, thereby disrupting cancer cell division. This mechanism suggests that the compound could be explored for its potential in cancer therapy .

Antiviral Properties

Research has highlighted the potential antiviral effects of compounds related to this structure, particularly against coronaviruses and other viral pathogens. The structural modifications on the phenyl moiety have been shown to tune biological properties toward enhanced antiviral activity .

Case Study 1: Antitumor Activity

In a study focusing on structurally similar compounds, it was found that specific modifications led to significant inhibition of cancer cell proliferation through targeted action on microtubules. The results indicated that compounds with similar isoxazole and oxadiazole structures could be developed into effective antitumor agents .

Case Study 2: Antiviral Activity

A series of compounds derived from pyrazole and oxadiazole frameworks were synthesized and tested for their antiviral efficacy. The findings demonstrated that subtle changes in structure could significantly enhance activity against various viral strains, suggesting that the target compound may also possess similar capabilities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may bind to a receptor, either activating or blocking its signaling pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The patent lists multiple analogs of Compound A , differing primarily in substituents and core heterocycles. Below is a comparative analysis of Compound A and select analogs from EP 1 808 168 B1:

| Compound ID | Core Heterocycles | Key Substituents/Modifications | Hypothesized Impact on Properties |

|---|---|---|---|

| Compound A | Isoxazole, oxadiazole, piperidine | Pyrazine on oxadiazole; 3,5-dimethylisoxazole | Enhanced π-π stacking; moderate hydrophilicity |

| Analog 1 (EP 1 808 168 B1) | Pyrazolo[3,4-d]pyrimidine, isoxazole | 4-Methanesulfonyl-phenyl group | Increased polarity; potential kinase selectivity |

| Analog 2 (EP 1 808 168 B1) | Pyrazolo[3,4-d]pyrimidine, piperidine | tert-Butyl ester; nicotinamide substituent | Improved metabolic stability; altered solubility |

Key Observations:

Pyrazine vs. Methanesulfonyl-Phenyl: The pyrazine group in Compound A introduces nitrogen-rich aromaticity, which may enhance interactions with polar residues in enzyme active sites.

Piperidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds : Compound A ’s piperidine linker may confer conformational flexibility, whereas Analog 1 and Analog 2 utilize rigid pyrazolo[3,4-d]pyrimidine cores, which are common in ATP-competitive kinase inhibitors .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

While experimental data are unavailable in the provided evidence, inferences can be drawn based on structural trends:

- Solubility : Compound A ’s pyrazine moiety may confer moderate aqueous solubility compared to Analog 2 ’s tert-butyl ester, which is more lipophilic.

- Metabolic Stability : The oxadiazole ring in Compound A is generally resistant to oxidative metabolism, whereas Analog 2 ’s ester group could be susceptible to hydrolysis .

- Target Selectivity : The pyrazine substituent might favor interactions with kinases possessing polar binding pockets (e.g., JAK2 or EGFR), while methanesulfonyl-phenyl groups in analogs could target kinases with hydrophobic regions .

Contrast with Natural Product Derivatives

For broader context, Compound A differs significantly from natural bioactive compounds like sulforaphane (a glucosinolate derivative from broccoli). Sulforaphane’s mechanism involves Nrf2 pathway activation to combat oxidative stress, whereas Compound A’s synthetic heterocycles suggest a receptor- or enzyme-targeted mechanism . This highlights the divergence in design strategies between natural product-inspired therapeutics and synthetic small molecules.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Structural Overview

This compound features several key structural components:

- Isoxazole Ring : Known for its diverse biological activities.

- Piperidine Moiety : Often involved in enhancing pharmacological properties.

- Oxadiazole Group : Recognized for its role in anticancer activity.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of the isoxazole and oxadiazole rings suggests potential inhibition of key enzymes or pathways associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole derivatives exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound showed promising results against various cancer cell lines, including prostate (PC-3), colon (HCT116), and breast cancer cells (MDA-MB-435) with IC50 values reported in the micromolar range (0.67 - 0.87 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT116 | 0.80 |

| MDA-MB-435 | 0.87 |

Cytotoxicity Studies

Cytotoxicity assays conducted on L929 and A549 cell lines indicated that the compound significantly affects cell viability at certain concentrations. For example:

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 100 | L929 | Decreased |

| 200 | A549 | Decreased |

Case Studies

- Study on Anticancer Properties : A research study evaluated a series of oxadiazole derivatives, including the target compound. The findings indicated that it effectively induced apoptosis in cancer cells through the activation of specific signaling pathways .

- Mechanism-Based Approaches : Another study highlighted the role of isoxazole derivatives in inhibiting critical pathways involved in cancer progression. The compound's structural features were linked to enhanced selectivity towards tumor cells compared to normal cells .

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Cyclization | Ethanol, reflux (2–4 h) | Oxadiazole formation | 60–75% |

| Alkylation | NaH, toluene, 80°C | Piperidine sidechain addition | 50–65% |

| Final coupling | DCM, room temperature | Methanone linkage | 70–85% |

Basic: What analytical techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

- NMR spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., distinguishing isoxazole vs. pyrazine protons) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine or oxadiazole moieties .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, especially for heteroatom-rich structures .

Advanced: How can molecular docking studies guide the design of analogs targeting fungal 14-α-demethylase?

Methodological Answer:

- Target selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding interactions .

- Docking parameters : Prioritize the pyrazine and oxadiazole groups for hydrogen bonding with heme cofactors .

- Validation : Compare docking scores with in vitro antifungal assays to resolve discrepancies (e.g., poor solubility masking predicted activity) .

Q. Table 2: Key Docking Results from Analog Studies

| Analog | Docking Score (kcal/mol) | In Vitro IC₅₀ (µM) | Notes |

|---|---|---|---|

| Parent compound | -9.2 | 12.5 | High steric hindrance |

| Fluorinated analog | -10.5 | 5.8 | Improved solubility |

Advanced: What experimental designs are suitable for assessing environmental persistence or ecotoxicity?

Methodological Answer:

- OECD guidelines : Use biodegradation assays (e.g., 301F) to measure half-life in water/soil .

- Ecotoxicology : Test effects on model organisms (e.g., Daphnia magna) at sublethal concentrations .

- Partitioning studies : Measure logP values to predict bioaccumulation potential .

Basic: How does pH stability impact the compound’s reactivity in biological assays?

Methodological Answer:

- pH profiling : Conduct stability tests in buffers (pH 3–9) to identify degradation pathways (e.g., oxadiazole ring hydrolysis at acidic pH) .

- Bioassay adjustments : Use buffered media (pH 7.4) to minimize decomposition during cell-based studies .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Troubleshooting workflow :

- Verify docking parameters (e.g., protonation states, solvation models) .

- Assess physicochemical properties (e.g., logP, solubility) using HPLC or shake-flask methods .

- Redesign analogs to address identified limitations (e.g., methyl groups for metabolic stability) .

Advanced: What solvent systems optimize selectivity in multi-step syntheses?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SN2 reactions (e.g., piperidine alkylation) .

- Solvent mixtures : DMF-EtOH (1:1) improves recrystallization efficiency for intermediates .

Basic: What protocols ensure high purity (>95%) for in vivo studies?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile-water gradients .

- Recrystallization : Ethanol-water mixtures (3:1) remove hydrophobic impurities .

Advanced: How can biodegradation pathways be elucidated for environmental risk assessment?

Methodological Answer:

- Metabolite identification : LC-MS/MS detects oxidative (e.g., pyrazine hydroxylation) or hydrolytic products .

- QSAR modeling : Predict degradation rates using substituent-specific parameters (e.g., Hammett constants) .

Advanced: What strategies improve synthetic scalability for structure-activity relationship (SAR) studies?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce reaction times for exothermic steps (e.g., oxadiazole cyclization) .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for piperidine amines to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.